molecular formula C26H29N3O4S B3935678 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B3935678
M. Wt: 479.6 g/mol
InChI Key: APXVGBCLHUBJCW-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-204352, is a small molecule inhibitor of the human 5-HT1B receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide acts as an antagonist of the human 5-HT1B receptor, blocking the binding of serotonin to this receptor and inhibiting downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including a decrease in the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a reduction in symptoms of depression, anxiety, and migraine.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide is its high affinity and selectivity for the human 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide, including:
1. Investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Development of more efficient synthesis methods for N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide that can improve its solubility and bioavailability.
3. Exploration of the potential of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide as a tool for studying the role of the human 5-HT1B receptor in various physiological and pathological processes.
4. Investigation of the potential of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide is a small molecule inhibitor of the human 5-HT1B receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has a high affinity and selectivity for the human 5-HT1B receptor and acts as an antagonist, blocking the binding of serotonin and inhibiting downstream signaling pathways. While N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide has several advantages as a tool for scientific research, including its high affinity and selectivity, it also has limitations such as low solubility in aqueous solutions. Future research on this compound will focus on investigating its potential therapeutic applications in other disorders, improving its synthesis methods, and exploring its potential as a lead compound for drug development.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and migraine. The compound has been shown to have high affinity and selectivity for the human 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain perception.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-33-24-14-12-23(13-15-24)29(34(31,32)25-10-6-3-7-11-25)21-26(30)28-18-16-27(17-19-28)20-22-8-4-2-5-9-22/h2-15H,16-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVGBCLHUBJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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